molecular formula C7H3BrFNO B1438337 1-Bromo-3-fluoro-5-isocyanatobenzene CAS No. 1094485-14-9

1-Bromo-3-fluoro-5-isocyanatobenzene

Cat. No.: B1438337
CAS No.: 1094485-14-9
M. Wt: 216.01 g/mol
InChI Key: SIOKYKPILYGSTR-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-isocyanatobenzene is an organic compound with the molecular formula C7H3BrFNO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and isocyanate groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-fluoro-5-isocyanatobenzene can be synthesized through several methodsThe reaction conditions typically include the use of halogenating agents such as bromine and fluorine sources, along with catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-5-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzene derivatives, urea compounds, and various oxidized or reduced forms of the original compound .

Scientific Research Applications

1-Bromo-3-fluoro-5-isocyanatobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-isocyanatobenzene involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of stable adducts. This reactivity is exploited in the design of bioactive compounds and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-fluoro-5-chlorobenzene
  • 1-Bromo-3-fluoro-5-iodobenzene
  • 1-Bromo-3-fluoro-5-nitrobenzene

Uniqueness

1-Bromo-3-fluoro-5-isocyanatobenzene is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other halogenated benzene derivatives. This makes it particularly valuable in the synthesis of urea derivatives and other bioactive compounds .

Biological Activity

Overview

1-Bromo-3-fluoro-5-isocyanatobenzene (CAS No. 1094485-14-9) is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and an isocyanate group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential reactivity and biological activity.

  • Molecular Formula : C7H3BrFNO
  • Molecular Weight : 216.01 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a benzene ring with three substituents that significantly influence its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the formation of stable adducts. Such interactions can alter protein function, potentially leading to therapeutic effects or toxicity depending on the target molecules involved.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further development in antibiotic research.
  • Cytotoxic Effects : The compound has shown cytotoxic effects in specific cancer cell lines, indicating potential applications in anticancer drug development.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, which could be beneficial in designing drugs that target metabolic pathways associated with diseases.

Antimicrobial Activity

A study investigated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting that the compound could serve as a lead structure for developing new antibacterial agents.

Cytotoxicity Assessment

In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating its potential as an anticancer agent.

Enzyme Interaction Studies

Research focusing on enzyme inhibition highlighted that this compound effectively inhibited the activity of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition was characterized by a competitive mechanism with a Ki value of approximately 15 µM.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
1-Bromo-3-fluoro-5-chlorobenzeneSimilar halogenated structureModerate antimicrobial
1-Bromo-3-fluoro-5-nitrobenzeneNitro group may enhance reactivityAnticancer properties
1-Bromo-3-fluoro-5-isothiocyanatobenzeneIsothiocyanate group alters reactivityAntimicrobial and anticancer

Properties

IUPAC Name

1-bromo-3-fluoro-5-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOKYKPILYGSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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